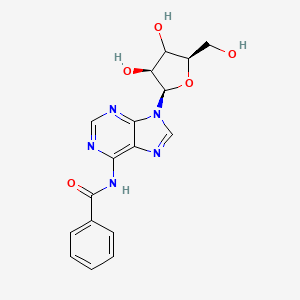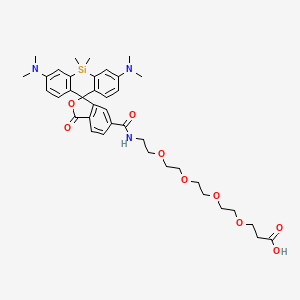
SiR-PEG4-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SiR-PEG4-COOH, also known as silicon rhodamine-polyethylene glycol4-carboxyl, is a near-infrared fluorescent dye. This compound is characterized by its strong light stability, good water solubility, and excellent biocompatibility. It is widely used in various scientific research fields, particularly in cell and biological dyes, biomolecule labeling, and particle fluorescent labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG4-COOH involves the conjugation of silicon rhodamine with polyethylene glycol (PEG) that has a carboxyl functional group. The process typically includes the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form PEG-NHS.
Conjugation with Silicon Rhodamine: The activated PEG-NHS is then reacted with silicon rhodamine under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of polyethylene glycol are activated using NHS or similar reagents.
Large-Scale Conjugation: The activated PEG is then conjugated with silicon rhodamine in large reactors, ensuring consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
SiR-PEG4-COOH undergoes various chemical reactions, including:
Substitution Reactions: The carboxyl group in this compound can participate in substitution reactions with amines to form amide bonds.
Oxidation and Reduction: The silicon rhodamine moiety can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reactions are typically carried out in organic solvents such as DMSO or dimethylformamide (DMF) at room temperature.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Amide Formation: The primary product of substitution reactions involving this compound is the corresponding amide.
Oxidized or Reduced Silicon Rhodamine: Depending on the specific conditions, oxidation or reduction of the silicon rhodamine moiety can yield various oxidized or reduced forms.
Aplicaciones Científicas De Investigación
SiR-PEG4-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in cell imaging and tracking due to its excellent biocompatibility and near-infrared fluorescence.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of advanced materials and nanotechnology
Mecanismo De Acción
SiR-PEG4-COOH exerts its effects primarily through its fluorescent properties. The silicon rhodamine moiety absorbs light in the near-infrared region and emits fluorescence, which can be detected using appropriate imaging equipment. The polyethylene glycol component enhances the solubility and biocompatibility of the compound, allowing it to be used in various biological and medical applications .
Comparación Con Compuestos Similares
Similar Compounds
Sulfo-cyanine3 azide sodium: Another near-infrared fluorescent dye with similar applications.
Cy5-PEG3-azide: A fluorescent dye with a shorter PEG chain, used in similar labeling and imaging applications.
Uniqueness
SiR-PEG4-COOH stands out due to its combination of silicon rhodamine and polyethylene glycol, providing a unique balance of strong fluorescence, stability, and biocompatibility. This makes it particularly suitable for applications requiring long-term imaging and minimal cytotoxicity .
Propiedades
Fórmula molecular |
C38H49N3O9Si |
|---|---|
Peso molecular |
719.9 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C38H49N3O9Si/c1-40(2)27-8-11-30-33(24-27)51(5,6)34-25-28(41(3)4)9-12-31(34)38(30)32-23-26(7-10-29(32)37(45)50-38)36(44)39-14-16-47-18-20-49-22-21-48-19-17-46-15-13-35(42)43/h7-12,23-25H,13-22H2,1-6H3,(H,39,44)(H,42,43) |
Clave InChI |
ZSPWWCCAVHIWGU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)
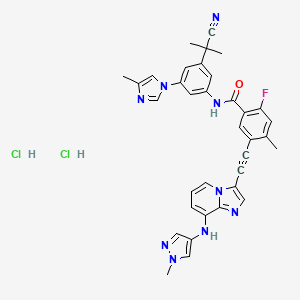




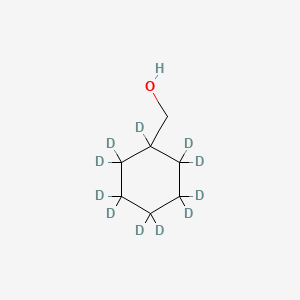

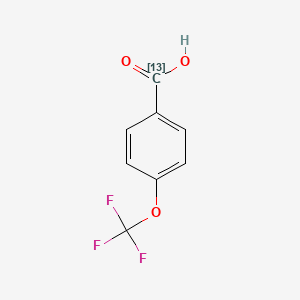
![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)


